molecular formula C14H20N5O11P3 B11931309 7-Deaza-7-propargylamino-ddATP

7-Deaza-7-propargylamino-ddATP

Cat. No.: B11931309
M. Wt: 527.26 g/mol
InChI Key: LQOGZFINDBWPBN-WDEREUQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-ddATP typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Nucleophiles: Ammonia (NH3), amines.

Major Products:

Mechanism of Action

The primary mechanism of action of 7-Deaza-7-propargylamino-ddATP involves its incorporation into DNA strands during synthesis. The absence of a 3’-hydroxyl group prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths for analysis . The propargylamino group enhances binding affinity and specificity to target sequences, making it a valuable tool in molecular biology.

Comparison with Similar Compounds

    Dideoxyadenosine triphosphate (ddATP): The parent compound, lacking the modifications present in 7-Deaza-7-propargylamino-ddATP.

    7-Deazaadenosine triphosphate: Similar structure but without the propargylamino group.

    7-Deaza-7-iodo-ddATP: Another modified nucleotide with an iodine atom at the 7th position.

Uniqueness: this compound stands out due to its enhanced stability and binding properties, making it more suitable for high-fidelity sequencing and labeling applications. The propargylamino group provides additional sites for chemical modifications, expanding its utility in various research fields.

Properties

Molecular Formula

C14H20N5O11P3

Molecular Weight

527.26 g/mol

IUPAC Name

[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C14H20N5O11P3/c15-5-1-2-9-6-19(14-12(9)13(16)17-8-18-14)11-4-3-10(28-11)7-27-32(23,24)30-33(25,26)29-31(20,21)22/h6,8,10-11H,3-5,7,15H2,(H,23,24)(H,25,26)(H2,16,17,18)(H2,20,21,22)/t10-,11+/m0/s1

InChI Key

LQOGZFINDBWPBN-WDEREUQCSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN

Origin of Product

United States

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